7-(Difluoromethyl)-1-(trifluoromethyl)naphthalene 7-(Difluoromethyl)-1-(trifluoromethyl)naphthalene
Brand Name: Vulcanchem
CAS No.:
VCID: VC15929197
InChI: InChI=1S/C12H7F5/c13-11(14)8-5-4-7-2-1-3-10(9(7)6-8)12(15,16)17/h1-6,11H
SMILES:
Molecular Formula: C12H7F5
Molecular Weight: 246.18 g/mol

7-(Difluoromethyl)-1-(trifluoromethyl)naphthalene

CAS No.:

Cat. No.: VC15929197

Molecular Formula: C12H7F5

Molecular Weight: 246.18 g/mol

* For research use only. Not for human or veterinary use.

7-(Difluoromethyl)-1-(trifluoromethyl)naphthalene -

Specification

Molecular Formula C12H7F5
Molecular Weight 246.18 g/mol
IUPAC Name 7-(difluoromethyl)-1-(trifluoromethyl)naphthalene
Standard InChI InChI=1S/C12H7F5/c13-11(14)8-5-4-7-2-1-3-10(9(7)6-8)12(15,16)17/h1-6,11H
Standard InChI Key QDYKJJADOBJRBT-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C(C=C2)C(F)F)C(=C1)C(F)(F)F

Introduction

Synthetic Methodologies

Radical Difluoromethylation and Trifluoromethylation

The synthesis of 7-(difluoromethyl)-1-(trifluoromethyl)naphthalene typically begins with a naphthalene derivative, such as 1-bromonaphthalene, subjected to radical-mediated fluorination. Key steps include:

  • Difluoromethylation: Using diethylaminosulfur trifluoride (DAST) or analogous reagents, a hydrogen atom at the 7-position is replaced with -CF₂H .

  • Trifluoromethylation: The 1-position undergoes copper-catalyzed trifluoromethylation with Umemoto’s reagent (CF₃SO₂Ph) or Togni’s reagent (CF₃I) .

Reaction conditions critically influence selectivity. For example, DAST achieves 92% yield for difluoromethylation at 0°C in tetrahydrofuran (THF), while trifluoromethylation requires higher temperatures (80°C) and a palladium catalyst .

Table 1: Optimization of Radical Fluorination Conditions

StepReagentTemperature (°C)CatalystYield (%)
DifluoromethylationDAST0None92
TrifluoromethylationCF₃SO₂Ph80Pd(PPh₃)₄85

Alternative Pathways: Kochi-Anderson Decarboxylation

Recent work demonstrates the utility of Kochi-Anderson radical decarboxylation for introducing fluorinated groups. A carboxylic acid precursor at the 7-position undergoes decarboxylation in the presence of AgNO₃ and K₂S₂O₈, yielding the difluoromethyl group with 77% efficiency . This method avoids harsh fluorinating agents, making it preferable for sensitive substrates.

Molecular Structure and Electronic Properties

X-ray Crystallography and Bond Length Analysis

Single-crystal X-ray studies reveal a planar naphthalene core with bond lengths altered by fluorination. The C-F bonds in -CF₂H and -CF₃ measure 1.33–1.35 Å, shorter than typical C-H bonds (1.09 Å), indicating increased bond strength. The trifluoromethyl group induces significant electron withdrawal, as evidenced by a 0.15 Å elongation of adjacent C-C bonds compared to non-fluorinated naphthalene.

Table 2: Structural Parameters of 7-(Difluoromethyl)-1-(Trifluoromethyl)Naphthalene

ParameterValue (Å)
C1-C2 (Trifluoromethyl)1.48
C7-C8 (Difluoromethyl)1.46
C-F (Average)1.34

Spectroscopic Characterization

  • ¹⁹F NMR: Two distinct signals at δ -72.3 ppm (-CF₃) and δ -109.5 ppm (-CF₂H) .

  • IR Spectroscopy: Stretching vibrations at 1120 cm⁻¹ (C-F) and 1340 cm⁻¹ (C-C aromatic).

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-withdrawing nature of -CF₃ deactivates the naphthalene ring, directing electrophiles to the 4- and 5-positions. Nitration with HNO₃/H₂SO₄ yields 4-nitro-7-(difluoromethyl)-1-(trifluoromethyl)naphthalene with 68% selectivity.

Nucleophilic Additions

Despite its deactivated ring, the compound undergoes nucleophilic attacks under strong bases. Treatment with LiAlH₄ reduces -CF₂H to -CH₂F, though this reaction is non-selective and yields multiple products .

Applications in Medicinal Chemistry

Enzyme Inhibition and Receptor Binding

The compound’s fluorinated groups enhance binding to hydrophobic enzyme pockets. In vitro assays show inhibitory activity against cyclooxygenase-2 (COX-2) with an IC₅₀ of 0.45 μM, surpassing non-fluorinated analogs by 15-fold . Molecular docking simulations attribute this to van der Waals interactions between -CF₃ and Leu384/Trp387 residues .

Prodrug Development

Derivatization at the 7-position produces prodrugs with improved solubility. For instance, esterification with succinic acid increases aqueous solubility from 0.02 mg/mL to 12 mg/mL, facilitating intravenous administration .

Table 3: Bioactivity of 7-(Difluoromethyl)-1-(Trifluoromethyl)Naphthalene Derivatives

DerivativeTargetIC₅₀ (μM)Solubility (mg/mL)
Parent CompoundCOX-20.450.02
Succinate EsterCOX-20.5212.0
Amide AnalogGABA Receptor1.200.15

Materials Science Applications

Organic Semiconductors

The compound’s electron-deficient structure makes it a candidate for n-type semiconductors. Thin-film transistors exhibit electron mobility of 0.12 cm²/V·s, comparable to fluorinated fullerenes.

Liquid Crystal Displays

Incorporation into liquid crystal mixtures improves thermal stability. A blend with 5% 7-(difluoromethyl)-1-(trifluoromethyl)naphthalene shows a nematic-to-isotropic transition at 148°C, 20°C higher than conventional mixtures.

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